![molecular formula C25H23N3O5S B2999151 ethyl 2-(4-benzoylbenzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 864925-69-9](/img/structure/B2999151.png)
ethyl 2-(4-benzoylbenzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
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Overview
Description
Molecular Structure Analysis
The compound likely has a complex three-dimensional structure due to the presence of multiple ring systems. Pyridine, a six-membered aromatic heterocycle, is one of the structural components of this compound . The presence of nitrogen in the pyridine ring suggests that the compound could have interesting electronic properties.Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the various functional groups. For example, the benzoyl and benzamido groups could potentially undergo a variety of organic reactions .Scientific Research Applications
Antimicrobial Activity
This compound exhibits potential as an antimicrobial agent. Its structure is similar to other heterocyclic compounds that have shown a wide range of pharmacological activities, including antibacterial properties . The presence of the thienopyridine moiety, in particular, has been associated with significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The benzoylbenzamido group within the compound’s structure suggests it could be explored for anticancer applications. Pyridazine derivatives, which share some structural similarities, have been investigated for their antitumor and anticancer activities .
Anti-Inflammatory Uses
Compounds with pyridazine and pyridazinone rings have been found to possess anti-inflammatory properties. Given the structural resemblance, ethyl 2-(4-benzoylbenzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate could be a candidate for the development of new anti-inflammatory drugs .
Antidepressant Potential
The compound’s framework is conducive to central nervous system activity, which could be harnessed for antidepressant effects. Pyridazine analogs have been used in the treatment of depression, suggesting a possible research avenue for this compound .
Cardiovascular Applications
Due to the presence of the pyridine ring, which is known to exhibit cardiovascular effects, this compound could be studied for its potential benefits in treating cardiovascular diseases. Similar structures have been used in antiplatelet and antihypertensive drugs .
Agrochemical Development
The thienopyridine core is also found in various agrochemicals. This compound could be explored for its herbicidal or antifeedant properties, contributing to the development of new agricultural products .
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-[(4-benzoylbenzoyl)amino]-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O5S/c1-2-33-25(32)28-13-12-18-19(14-28)34-24(20(18)22(26)30)27-23(31)17-10-8-16(9-11-17)21(29)15-6-4-3-5-7-15/h3-11H,2,12-14H2,1H3,(H2,26,30)(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMNSZIFDBATCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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